molecular formula C15H13FO3 B1269256 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 423156-68-7

4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1269256
CAS No.: 423156-68-7
M. Wt: 260.26 g/mol
InChI Key: ACPRAZFGKOPTHW-UHFFFAOYSA-N
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Description

4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H13FO3 It is characterized by the presence of a fluorobenzyl group attached to a methoxybenzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2-fluorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable base and a catalyst. One common method is the Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide, which then reacts with the benzaldehyde.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

    Reduction: 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The fluorobenzyl group can enhance binding affinity to certain biological targets, while the methoxy group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

  • 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
  • 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
  • 4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Comparison:

  • Uniqueness: The presence of the fluorine atom in 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde can significantly influence its reactivity and interaction with biological targets compared to its chloro or bromo analogs.
  • Reactivity: Fluorine’s electronegativity can affect the compound’s electronic properties, making it more reactive in certain substitution reactions.
  • Applications: The specific applications may vary based on the halogen present, with fluorine-containing compounds often showing enhanced biological activity.

Properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPRAZFGKOPTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352773
Record name 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423156-68-7
Record name 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.5M solution of 1-bromomethyl-2-fluoro-benzene (1.5 mg, 8 mmol) in DMF was added dropwise to a suspension of 3-methoxy-4-hydroxy-benzaldehyde (1.1 g, 7.3 mmol), K2CO3 (1.51 g, 11 mmol) and KI (120 mg, 7.3 mmol) in DMF (100 ml). The reaction mixture was treated as described in Example 4. The residue was purified on silica gel, obtaining 1.89 g (quantitative yield) of the title compound, yield 100%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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